molecular formula C23H27N3O6 B10850123 LASSBio-881

LASSBio-881

Cat. No.: B10850123
M. Wt: 441.5 g/mol
InChI Key: XEYZVZBNMMRXSN-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LASSBio-881 is a synthetic compound that acts as both a non-selective partial agonist of the cannabinoid receptor type 1 and cannabinoid receptor type 2, and as an antagonist of the transient receptor potential vanilloid subfamily type 1 receptor. It also exhibits antioxidant properties. This compound has shown potent anti-inflammatory and anti-hyperalgesic effects in animal studies .

Preparation Methods

LASSBio-881 is synthesized through a series of chemical reactions involving the formation of an N-acylhydrazone structure. The synthetic route typically involves the condensation of a hydrazide with an aldehyde or ketone to form the N-acylhydrazone moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions .

Chemical Reactions Analysis

LASSBio-881 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

LASSBio-881 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of N-acylhydrazone derivatives.

    Biology: It is used to investigate the biological activities of cannabinoid receptor agonists and transient receptor potential vanilloid subfamily type 1 receptor antagonists.

    Medicine: It has potential therapeutic applications in the treatment of inflammatory and neuropathic pain due to its anti-inflammatory and anti-hyperalgesic effects.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

LASSBio-881 exerts its effects through multiple mechanisms:

    Cannabinoid Receptor Agonism: It acts as a partial agonist of the cannabinoid receptor type 1 and cannabinoid receptor type 2, which are involved in the modulation of pain and inflammation.

    Transient Receptor Potential Vanilloid Subfamily Type 1 Receptor Antagonism: It acts as an antagonist of the transient receptor potential vanilloid subfamily type 1 receptor, which is involved in the sensation of pain and heat.

    Antioxidant Activity: It exhibits antioxidant properties, which contribute to its anti-inflammatory effects.

Comparison with Similar Compounds

LASSBio-881 is unique due to its dual activity as a cannabinoid receptor agonist and transient receptor potential vanilloid subfamily type 1 receptor antagonist. Similar compounds include:

This compound’s unique combination of activities makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H27N3O6/c1-22(2,3)15-7-13(8-16(20(15)27)23(4,5)6)11-24-25-21(28)14-9-18-19(32-12-31-18)10-17(14)26(29)30/h7-11,27H,12H2,1-6H3,(H,25,28)/b24-11+

InChI Key

XEYZVZBNMMRXSN-BHGWPJFGSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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